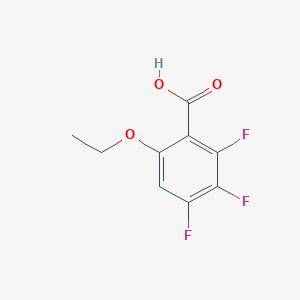

6-Ethoxy-2,3,4-trifluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

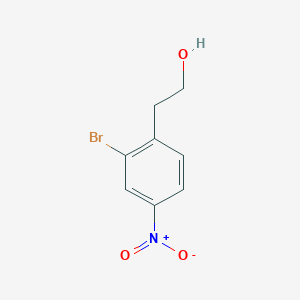

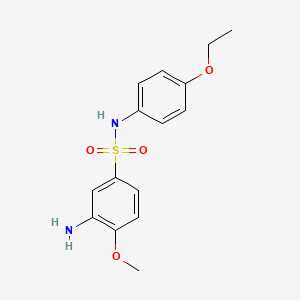

6-Ethoxy-2,3,4-trifluorobenzoic acid is a chemical compound with the CAS Number: 1980050-06-3 . It has a molecular weight of 220.15 and is typically in solid form . The compound is often used in laboratory settings .

Molecular Structure Analysis

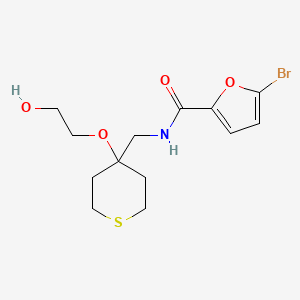

The molecular formula of 6-Ethoxy-2,3,4-trifluorobenzoic acid is C9H7F3O3 . The structure includes a benzoic acid group with three fluorine atoms and an ethoxy group attached to the benzene ring .Physical And Chemical Properties Analysis

6-Ethoxy-2,3,4-trifluorobenzoic acid is a solid at room temperature . It has a molecular weight of 220.15 .Scientific Research Applications

Versatile Synthetic Intermediate

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to 6-ethoxy-2,3,4-trifluorobenzoic acid, demonstrates its versatility as a synthetic intermediate. It enables the synthesis of a broad array of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These heterocycles are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's pivotal role in producing complex trifluoromethylated structures in organic chemistry (Honey et al., 2012).

Continuous Flow Synthesis in Pharmaceutical Industry

The synthesis of 2,4,5-trifluorobenzoic acid, closely related to the chemical , underscores its importance in the pharmaceutical industry and materials science. A novel continuous microflow process facilitates its synthesis, highlighting the efficiency and scalability of producing this valuable synthetic intermediate. This process exemplifies the potential of 6-ethoxy-2,3,4-trifluorobenzoic acid and its derivatives in streamlining pharmaceutical manufacturing and material synthesis, offering high yields and purity (Deng et al., 2015).

Ligand for Metal Complexation

2-(2-Ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids, derivatives of the compound of interest, serve as new O,N,O-tridentate ligands. These ligands have shown capability in forming complexes with metals such as nickel(ii) and copper(ii), indicating the potential of 6-ethoxy-2,3,4-trifluorobenzoic acid and its analogs in coordination chemistry and metal ion complexation. This application is crucial for developing new materials and catalysts in both research and industrial settings (Kudyakova et al., 2009).

Proton Shuttle for C-H Bond Functionalization

Exploration in organic synthesis reveals that diversely substituted 2-arylbenzoic acids, related to the compound , act as efficient proton shuttles. These acids facilitate the direct arylation of indoles with bromobenzenes, enhancing yield and selectivity. The role of 3-ethoxy-2-phenylbenzoic acid, a compound analogous to 6-ethoxy-2,3,4-trifluorobenzoic acid, in promoting this reaction, suggests the latter's potential utility in organic synthesis, particularly in the selective functionalization of C-H bonds (Pi et al., 2018).

properties

IUPAC Name |

6-ethoxy-2,3,4-trifluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-2-15-5-3-4(10)7(11)8(12)6(5)9(13)14/h3H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQFZTJBUORIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1C(=O)O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-2,3,4-trifluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)

![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2654316.png)

![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)

![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)